5-Bromo-6-methylpyrimidin-4-OL
Overview
Description
5-Bromo-6-methylpyrimidin-4-OL: is a heterocyclic organic compound with the molecular formula C5H5BrN2O . It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and a hydroxyl group at the 4th position. This compound is of significant interest in various fields of chemical research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methylpyrimidin-4-OL typically involves the bromination of 6-methylpyrimidin-4-OL. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5th position. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-6-methylpyrimidin-4-OL can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group at the 4th position can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyrimidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrimidines with various functional groups replacing the bromine atom.
- Oxidized derivatives with ketone or aldehyde functionalities.
- Reduced pyrimidine derivatives with modified ring structures .
Scientific Research Applications
Chemistry: 5-Bromo-6-methylpyrimidin-4-OL is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological macromolecules. It is also employed in the design of enzyme inhibitors and receptor modulators .
Medicine: Its unique structure allows for the exploration of new therapeutic pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymer additives .
Mechanism of Action
The mechanism of action of 5-Bromo-6-methylpyrimidin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
- 5-Bromo-4-hydroxy-6-methylpyrimidine
- 5-Bromo-6-methyl-3H-pyrimidin-4-one
- 4-Hydroxy-5-bromo-6-methyl-pyrimidine
Comparison: 5-Bromo-6-methylpyrimidin-4-OL is unique due to the presence of both a bromine atom and a hydroxyl group on the pyrimidine ring. This combination of functional groups imparts distinct reactivity and binding properties compared to similar compounds. For instance, 5-Bromo-4-hydroxy-6-methylpyrimidine lacks the hydroxyl group, which affects its chemical behavior and biological activity .
Properties
IUPAC Name |
5-bromo-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJQLSJJQJIFCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345486 | |
Record name | 5-BROMO-6-METHYLPYRIMIDIN-4-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3438-52-6 | |
Record name | 5-Bromo-6-methyl-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3438-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-BROMO-6-METHYLPYRIMIDIN-4-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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